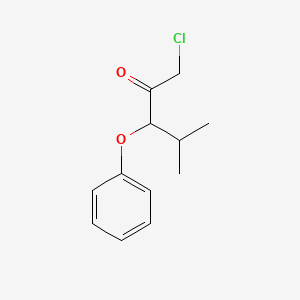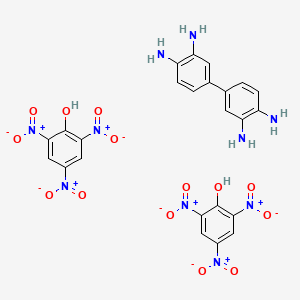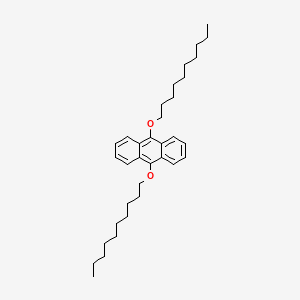![molecular formula C17H22O B14367276 3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 92214-48-7](/img/structure/B14367276.png)
3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[221]heptane is an organic compound with a unique bicyclic structure It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a bicyclo[221]heptane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane typically involves the reaction of 2,2-dimethylbicyclo[2.2.1]heptane with a methoxy-substituted benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with a naphthalene moiety instead of a bicyclo[2.2.1]heptane.
(±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a different substitution pattern.
Uniqueness
3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane is unique due to its specific combination of a methoxy-substituted phenyl ring and a bicyclo[2.2.1]heptane structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
92214-48-7 |
|---|---|
分子式 |
C17H22O |
分子量 |
242.36 g/mol |
IUPAC 名称 |
3-[methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H22O/c1-17(2)14-10-9-13(11-14)15(17)16(18-3)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
InChI 键 |
ZQMMQGHVCGSRDG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)C1=C(C3=CC=CC=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


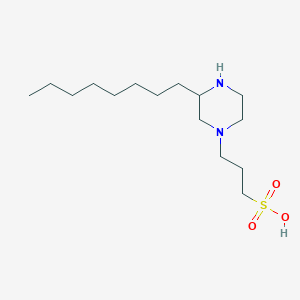

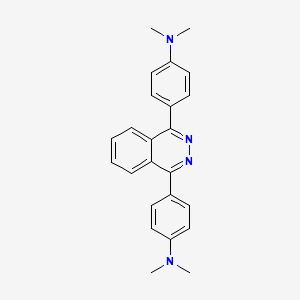
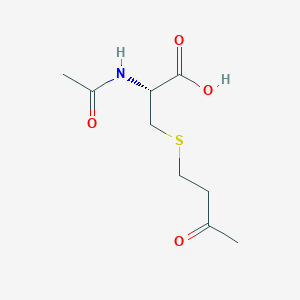
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
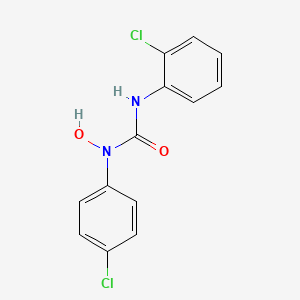
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
